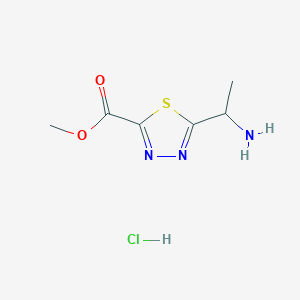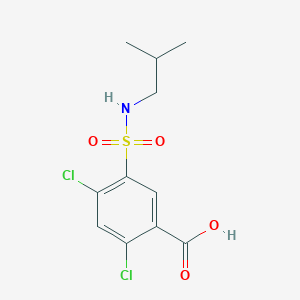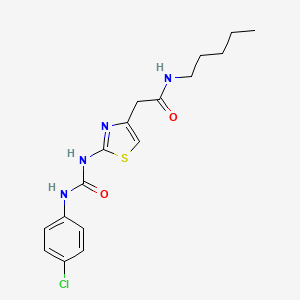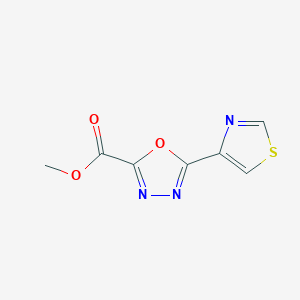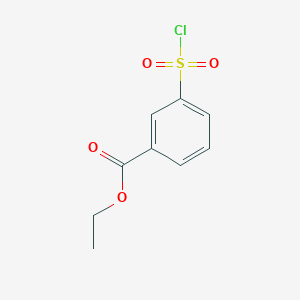
Ethyl 3-(chlorosulfonyl)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 3-(chlorosulfonyl)benzoate is a chemical compound with the molecular formula C9H9ClO4S . It has a molecular weight of 248.68 g/mol . This compound is part of the benzoate family, which are esters or salts derived from benzoic acid .
Synthesis Analysis
The synthesis of this compound involves specific reactants and conditions to yield the desired compound . For instance, compounds with similar structures have been synthesized through reactions involving Knoevenagel condensation or by reacting specific benzaldehydes with ethyl acetoacetate in the presence of catalytic amounts of piperidine and trifluoroacetic acid under reflux conditions .
Molecular Structure Analysis
The molecular structure of this compound is characterized by its molecular formula C9H9ClO4S . Single-crystal X-ray diffraction studies have determined structures of closely related compounds, revealing their crystallization in specific crystal systems and the formation of intramolecular hydrogen bonds .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including condensation reactions and interactions with other compounds, leading to a range of products with diverse properties. For example, it can participate in reactions that involve hydrogen bonding and molecular interactions, forming supramolecular structures.
Physical And Chemical Properties Analysis
The physical properties of this compound, such as melting point, solubility, and crystalline structure, are determined through experimental studies. These properties are crucial for understanding the compound’s behavior in various environments and for its application in different fields .
Applications De Recherche Scientifique
Synthesis and Chemical Reactions
Synthesis and Antiplatelet Activity
Ethyl 3-(chlorosulfonyl)benzoate derivatives have been synthesized for anti-PAR4 activity, contributing to the development of antiplatelet drugs. For instance, specific derivatives demonstrated potent inhibitory effects on PAR4-mediated platelet aggregation, ATP release, and P-selectin expression (Chen et al., 2008).
Biodegradation Studies
The compound's derivatives have been used in studies exploring the biodegradation of certain herbicides like chlorimuron-ethyl, revealing detailed degradation pathways and products, which are crucial for environmental management (Li et al., 2016).
Theoretical Studies in Chemistry
The hydrolysis of ethyl benzoate in acidic conditions was theoretically studied, providing insights into chemical reaction dynamics and molecular interactions, which are fundamental in understanding various chemical processes (Kaweetirawatt et al., 2012).
Biological and Medical Applications
Antibacterial Properties
Novel derivatives of ethyl benzoate have shown significant antibacterial abilities, suggesting potential applications in combating bacterial infections. Such studies contribute to the development of new antibacterial agents (Shakir et al., 2020).
Anti-Juvenile Hormone Activity
Research on ethyl benzoate derivatives has explored their potential as anti-juvenile hormone agents in insects, indicating possible applications in pest control and insect population management (Kuwano et al., 2008).
Material Science and Physical Chemistry
Physical Properties Study
Investigations into the densities, viscosities, and sounds of binary mixtures of ethyl benzoate with various solvents provide essential data for material science, particularly in designing and understanding various chemical solutions and mixtures (Vijayalakshmi et al., 2014).
Crystal Structure Analysis
The isolation and crystal structure analysis of ethyl benzoate derivatives from plants like Scutellaria barbata contribute to the understanding of the structural properties of natural compounds, which is essential in the field of crystallography and drug design (Wang et al., 2011).
Mécanisme D'action
Target of Action
It is known that similar compounds, such as benzenesulfonamide derivatives, have been used as lead compounds in the design of local anesthetics . These compounds often target sodium channels on nerve cells, preventing the channels from opening and blocking the influx of sodium ions .
Mode of Action
For instance, Benzocaine, a benzoate compound, diffuses into nerve cells where it binds to sodium channels, preventing the channels from opening, and blocking the influx of sodium ions . Nerve cells unable to allow sodium into cells cannot depolarize and conduct nerve impulses .
Biochemical Pathways
Benzoate compounds are known to be involved in various degradation processes, such as the benzoate degradation process which breaks down benzoate in the lower bph pathway .
Pharmacokinetics
The compound’s molecular weight (24868) and molecular formula (C9H9ClO4S) have been documented . These properties can influence the compound’s bioavailability and pharmacokinetics.
Result of Action
Similar benzenesulfonamide derivatives have shown anticancer activity against different cell lines .
Safety and Hazards
Propriétés
IUPAC Name |
ethyl 3-chlorosulfonylbenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO4S/c1-2-14-9(11)7-4-3-5-8(6-7)15(10,12)13/h3-6H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQBZLUKCZKZQFV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=CC=C1)S(=O)(=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(2-ethylphenyl)-2-{[4-oxo-3-(thiophen-2-ylmethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2837809.png)
![N-[1-(2,4-Difluorophenyl)but-3-yn-2-yl]-N-methylprop-2-enamide](/img/structure/B2837810.png)


![2-(3-(benzo[d][1,3]dioxol-5-yl)-2-oxoimidazolidin-1-yl)-N-(1-hydroxy-2-methylpropan-2-yl)acetamide](/img/structure/B2837816.png)
![N-{[(1R,2S,6R,7S)-3,5-dioxo-4,10-dioxatricyclo[5.2.1.0^{2,6}]decan-1-yl]methyl}-4-methylbenzene-1-sulfonamide](/img/structure/B2837817.png)
![N-(3-acetylphenyl)-4-[2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl]-1-piperazinecarbothioamide](/img/structure/B2837818.png)
![N-(cyanomethyl)-3-ethoxy-N-(propan-2-yl)-4-[(pyridin-4-yl)methoxy]benzamide](/img/structure/B2837821.png)

